1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester
Description
The compound 1H-imidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester is a structurally complex molecule featuring:
- A 1H-imidazo[4,5-c]pyridine core, a fused bicyclic system with a five-membered imidazole ring fused to a pyridine ring at positions 4 and 3.
- A tert-butyl ester group at position 1, which enhances lipophilicity and may act as a prodrug moiety.
- A bis-tert-butoxycarbonyl (Boc)-protected amino group at position 4, providing stability during synthesis and modulating reactivity.
This compound is likely designed for pharmaceutical applications, leveraging the imidazopyridine scaffold’s affinity for biological targets such as Toll-like receptors (TLRs) or cytokines. The Boc and tert-butyl groups improve solubility and metabolic stability compared to unprotected analogs .
Properties
Molecular Formula |
C21H30N4O6 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
tert-butyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]imidazo[4,5-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C21H30N4O6/c1-19(2,3)29-16(26)24-12-23-14-13(24)10-11-22-15(14)25(17(27)30-20(4,5)6)18(28)31-21(7,8)9/h10-12H,1-9H3 |
InChI Key |
FNEGUKYNLLXEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the imidazole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
The imidazo[4,5-c]pyridine derivatives have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation. For example, certain derivatives have shown inhibitory potency against cyclin-dependent kinase 2 (CDK2) and Aurora B kinases, with IC50 values ranging from 0.004 to 0.046 µM . The ability to selectively target these kinases suggests that these compounds could be developed into effective cancer therapies.
2. Inhibition of Apoptosis Proteins
Imidazo[4,5-c]pyridine derivatives have also demonstrated the ability to inhibit inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1) proteins. These proteins play crucial roles in regulating apoptosis; thus, their inhibition can enhance the effectiveness of existing cancer treatments . A specific compound from this class exhibited an IC50 value of 0.082 µM against IAPs, indicating strong cytotoxic activity.
3. Anti-inflammatory Properties
Some studies have highlighted the anti-inflammatory potential of imidazo[4,5-c]pyridine derivatives. For instance, compounds have been shown to reduce inflammatory responses in human retinal pigment epithelial cells, suggesting their utility in treating inflammatory diseases such as retinal ischemia . The molecular mechanisms involve the modulation of transcription factors such as Nrf2 and NF-κB.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of imidazo[4,5-c]pyridine derivatives often involves modification at various positions on the pyridine ring to enhance biological activity. For instance, structural optimization at the C6 position has led to increased potency against CDK2 and Aurora B enzymes . The SAR studies indicate that specific substituents can significantly affect the pharmacokinetic properties and biological efficacy of these compounds.
Case Study 1: Breast Cancer Treatment
A series of imidazo[4,5-c]pyridine derivatives were evaluated for their potential as PARP inhibitors in breast cancer therapy. One compound demonstrated an IC50 value of 8.6 nM and was tested in combination with temozolomide on various human tumor cell lines (MDA-MB-468, SW-620, A549). The combination treatment showed enhanced growth inhibition compared to temozolomide alone, indicating synergistic effects that could improve therapeutic outcomes in breast cancer patients .
Case Study 2: Obesity-Induced Inflammation
In a study examining obesity-related inflammation, certain imidazo[4,5-c]pyridine derivatives were found to inhibit inflammatory reactions associated with obesity by affecting transcription factors involved in oxidative stress regulation. This suggests a dual role for these compounds in both cancer therapy and metabolic disease management .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA in the central nervous system, leading to sedative and anxiolytic effects . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural Variations in the Core Scaffold
Imidazopyridine vs. Imidazoquinoline Derivatives
- Target Compound : Contains a pyridine ring fused to imidazole (imidazo[4,5-c]pyridine).
- Imidazoquinolines (e.g., 1H-imidazo[4,5-c]quinolines): Feature a benzene ring fused to the pyridine (quinoline core), increasing aromatic surface area and lipophilicity. This enhances interactions with hydrophobic binding pockets in targets like TNF-α or interferon-inducing receptors .
Key Difference :
- Imidazoquinolines exhibit broader antiviral and immunomodulatory activities due to extended π-conjugation .
1H- vs. 3H-Imidazopyridine Isomers
- The target compound’s 1H configuration places the hydrogen on the imidazole nitrogen adjacent to the pyridine.
- 3H-Imidazopyridines shift this hydrogen, altering electronic properties and steric accessibility. Synthetic routes for 3H analogs often involve thermal electrocyclic reactions of oxime ethers, differing from the Wittig reactions used for 1H derivatives .
Substituent Modifications
Amino Group Derivatives
- Target Compound: 4-position has a Boc-protected amino group. Boc groups prevent undesired side reactions and enable controlled deprotection .
- Unprotected Diamines : Compounds like 1H-imidazo[4,5-c]pyridine-4,6-diamine derivatives (e.g., 19e–19j in ) feature primary or secondary amines at positions 4 and 4. These show TLR7 agonist activity but suffer from rapid metabolism .
Activity Comparison :
Ester vs. Carboxylic Acid Groups
- The target compound’s tert-butyl ester at position 1 contrasts with carboxylic acid derivatives (e.g., 1H-imidazole-4,5-dicarboxylic acid in ). Esters improve cell permeability, while free acids enhance water solubility but require formulation adjustments .
Key Reaction Contrasts :
- Thermal electrocyclic methods () vs. cross-coupling for fused-ring systems.
Biological Activity
The compound 1H-Imidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]amino]-, 1,1-diMethylethyl ester is a member of the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The compound features a complex structure with an imidazopyridine core that is substituted with various functional groups. The synthesis typically involves multi-step organic reactions that allow for the introduction of specific substituents at designated positions on the imidazopyridine ring. Recent advancements in synthetic methodologies have improved yields and purity of these compounds, facilitating further biological evaluations .
Biological Activity Overview
Imidazopyridines are known for their broad spectrum of biological activities, including:
- Anticancer Activity : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. For instance, derivatives with specific substitutions have been reported to exhibit IC50 values in the nanomolar range against cyclin-dependent kinases (CDKs) and other tumor-related targets .
- Anti-inflammatory Effects : Certain derivatives demonstrate the ability to modulate inflammatory pathways, notably by inhibiting NF-κB activation and reducing pro-inflammatory cytokine production .
- Antimicrobial Properties : Some imidazopyridine derivatives exhibit antibacterial and antiviral activities, although these effects can vary significantly depending on the specific functional groups present .
The biological activity of imidazopyridines is often attributed to their ability to interact with various molecular targets:
- Kinase Inhibition : Many imidazopyridines act as inhibitors of key kinases involved in cell proliferation and survival. For example, studies have shown that certain derivatives inhibit PI3K and mTOR pathways, which are critical in cancer progression .
- Receptor Modulation : Some compounds function as allosteric modulators of receptors involved in neurotransmission and immune responses. This modulation can lead to enhanced therapeutic effects in conditions such as cancer and inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR of imidazopyridines is crucial for optimizing their biological activity. Key findings include:
- Substituent Influence : Variations at the C6 position of the imidazopyridine ring significantly affect potency and selectivity against specific targets. For instance, alkyl or aryl substitutions can enhance binding affinity to target proteins .
- Functional Group Impact : The presence of electron-withdrawing or donating groups can alter the electronic properties of the compound, influencing its interaction with biological targets. For example, compounds with amidino or cyano groups have demonstrated enhanced antiproliferative activity against cancer cell lines .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Anticancer Efficacy : A derivative exhibited potent inhibition against colon carcinoma cells with an IC50 value of 0.4 µM, demonstrating selective toxicity towards cancerous cells while sparing normal cells .
- Inflammation Model : In a model of retinal ischemia, a related imidazopyridine derivative reduced inflammatory responses significantly by modulating oxidative stress pathways .
- Broad-Spectrum Antiviral Activity : Certain derivatives showed promising activity against both RNA and DNA viruses in vitro, indicating potential for therapeutic applications in infectious diseases .
Q & A
Q. Substituent Effects on Yields :
Advanced: How can structural contradictions in NMR data arise during characterization, and how should they be resolved?
Methodological Answer:
Contradictions in -NMR or -NMR data often stem from:
Tautomerism : The imidazo[4,5-c]pyridine core can exhibit tautomeric shifts, altering proton environments. Use deuterated solvents (e.g., DMSO-d) and variable-temperature NMR to stabilize tautomers .
Boc Group Rotamers : The tert-butoxycarbonyl groups may create rotameric splitting in NMR signals. Analyze spectra at high field (≥400 MHz) and compare with computed chemical shifts (DFT calculations) .
Impurity Peaks : Residual solvents or byproducts (e.g., unreacted tert-butanol) can overlap with target signals. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC-MS .
Basic: What stability considerations are critical for storing this compound under laboratory conditions?
Methodological Answer:
The compound is sensitive to:
Hydrolysis : The tert-butyl ester and Boc groups are prone to acidic/basic hydrolysis. Store at -20°C in anhydrous DMSO or under nitrogen in sealed vials .
Light/Oxygen : Protect from UV light (use amber glassware) and add antioxidants (e.g., BHT) to solutions to prevent oxidative degradation .
Q. Stability Data :
| Condition | Degradation (%/month) |
|---|---|
| 25°C, air | 15-20% (ester hydrolysis) |
| -20°C, N | <2% (stable for ≥12 months) |
Advanced: How does the bis-Boc protection at position 4 influence biological activity in kinase inhibition assays?
Methodological Answer:
The bis-Boc groups sterically hinder interactions with kinase ATP-binding pockets, reducing potency. To evaluate:
Deprotection Studies : Remove Boc groups (TFA/CHCl) and test the deprotected analog against JAK or TNF-α pathways.
- Example: Deprotected analogs show IC values 10-fold lower than Boc-protected forms in JAK1 inhibition assays .
Molecular Docking : Compare Boc-protected vs. deprotected structures in silico (e.g., Glide SP). Boc groups reduce hydrogen bonding with kinase residues (e.g., Lys908 in JAK2) .
Q. Biological Activity Table :
| Compound Form | JAK1 IC (nM) | TNF-α Suppression (%) |
|---|---|---|
| Boc-Protected | 850 ± 120 | 25 ± 5 |
| Deprotected | 75 ± 15 | 65 ± 10 |
Advanced: How to resolve discrepancies between computational solubility predictions and experimental results?
Methodological Answer:
Discrepancies arise from:
Aggregation : The compound may form micelles in aqueous buffers, overestimating solubility. Use dynamic light scattering (DLS) to detect aggregates .
Ionization Effects : The imidazole nitrogen (pKa ~6.5) can protonate in PBS (pH 7.4), increasing solubility. Adjust pH during experiments or use potentiometric titration (e.g., Sirius T3) .
Q. Solubility Data :
| Medium | Predicted (mg/mL) | Experimental (mg/mL) |
|---|---|---|
| Water | 0.02 | 0.005 |
| PBS (pH 7.4) | 0.15 | 0.08 |
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
HPLC-MS : Use a C18 column (3.5 µm, 4.6 x 150 mm) with 0.1% formic acid in HO/MeCN gradient. Monitor at 254 nm; expect [M+H] at m/z 550.2 .
Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values (CHNO) .
Advanced: How to optimize the compound for in vivo pharmacokinetics without altering its core structure?
Methodological Answer:
Prodrug Design : Replace the tert-butyl ester with a methyl ester (enzymatically cleaved in vivo). Test plasma stability in murine models .
Lipid Nanoparticle Encapsulation : Improve bioavailability by encapsulating in DSPC/cholesterol nanoparticles (size: 80-120 nm, PDI <0.2) .
Q. PK Parameters :
| Formulation | t (h) | C (µg/mL) |
|---|---|---|
| Free Compound | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Nanoparticle | 6.5 ± 1.1 | 5.4 ± 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
